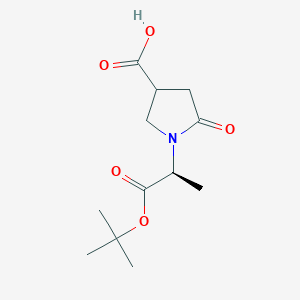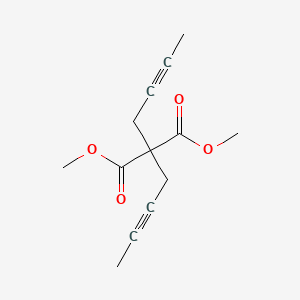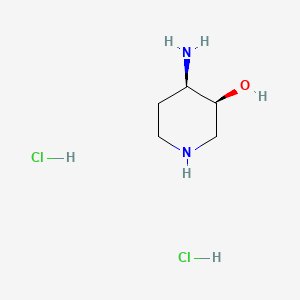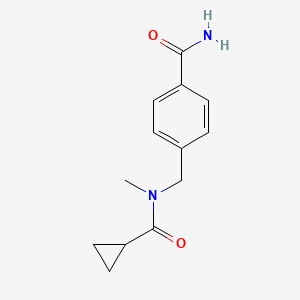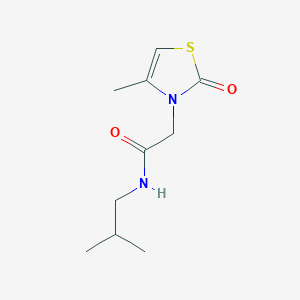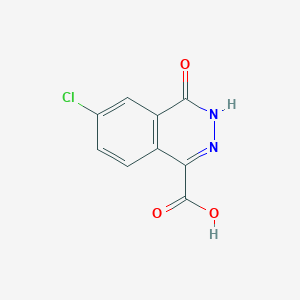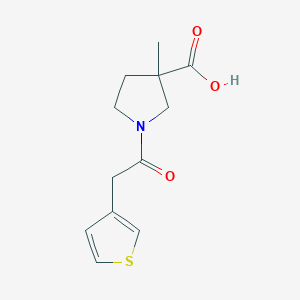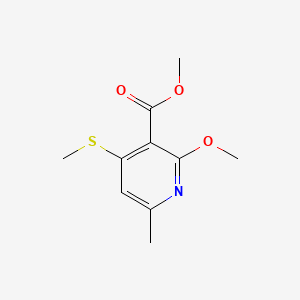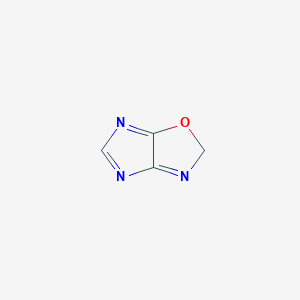
Imidazooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazooxazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazooxazole derivatives often involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the synthesis of nitro-dihydro-imidazooxazole derivatives involves the use of chiral epoxides as key intermediates, followed by sequential reactions such as allylation, selective N-arylation, and Mitsunobu etherification .
Industrial Production Methods: Industrial production of this compound derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like epoxidation, ring-opening, and coupling reactions, which are performed under controlled conditions to avoid the need for protection and deprotection steps .
Chemical Reactions Analysis
Types of Reactions: Imidazooxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific substituents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Imidazooxazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of imidazooxazole derivatives varies depending on their specific application. For example, nitro-dihydro-imidazooxazole derivatives inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis, which is essential for the bacterial cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacteria.
Comparison with Similar Compounds
Imidazothiazole: Another heterocyclic compound with a similar fused ring system but containing a sulfur atom instead of an oxygen atom.
Imidazopyridine: Contains a pyridine ring fused to an imidazole ring.
Uniqueness: Imidazooxazole is unique due to its oxygen-containing oxazole ring, which imparts different chemical properties and biological activities compared to its sulfur-containing or nitrogen-containing counterparts .
Properties
Molecular Formula |
C4H3N3O |
|---|---|
Molecular Weight |
109.09 g/mol |
IUPAC Name |
2H-imidazo[4,5-d][1,3]oxazole |
InChI |
InChI=1S/C4H3N3O/c1-5-3-4(6-1)8-2-7-3/h1H,2H2 |
InChI Key |
NQFKGOQVVYYPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=NC=N2)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



